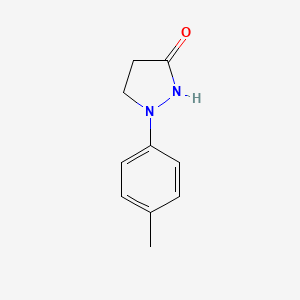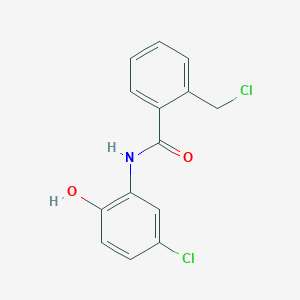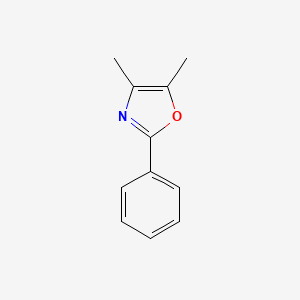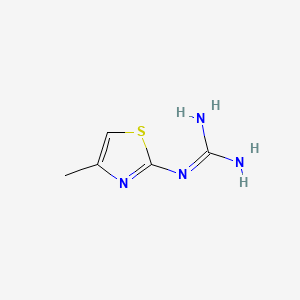
1-(4-Methylphenyl)pyrazolidin-3-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Potential
1-(4-Methylphenyl)pyrazolidin-3-one derivatives have been explored for their pharmaceutical potentials. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their biological activities and showed significant potential, especially against human tumor cell lines and HCV NS5B RdRp activity (Küçükgüzel et al., 2013).
Green Chemistry Synthesis Methods
The synthesis of this compound derivatives is an area of interest in green chemistry. Zhang et al. (2018) demonstrated a solvent-free method for synthesizing 1-(4-chlorophenyl)pyrazolidin-3-one using a ball mill, showcasing an environmentally friendly approach to chemical synthesis (Zhang et al., 2018).
Computational Evaluation and Reactivity
Thomas et al. (2018) conducted a comprehensive computational evaluation of the reactivity and pharmaceutical potential of pyrazole derivatives. They employed density functional theory (DFT) calculations, molecular dynamics simulations, and molecular docking to analyze reactive properties and potential inhibitory activities against specific enzymes (Thomas et al., 2018).
Corrosion Inhibition and Antimicrobial Applications
Compounds derived from this compound have been investigated for their corrosion inhibition and antimicrobial properties. Sayed et al. (2018) synthesized pyrazole and pyrazolone derivatives and evaluated their efficiency as corrosion inhibitors. They also exhibited higher antibacterial activities compared to conventional bactericides (Sayed et al., 2018).
Antitubercular Activity
Investigations into the antitubercular activity of this compound derivatives have been conducted. Samala et al. (2014) synthesized and evaluated analogues of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione for their antitubercular properties, identifying potent compounds against Mycobacterium tuberculosis (Samala et al., 2014).
Antihyperglycemic Agents
The application of this compound derivatives in treating diabetes has been explored. Kees et al. (1996) reported on the synthesis and antidiabetic characterization of such derivatives, demonstrating significant antihyperglycemic effects in diabetic mice models (Kees et al., 1996).
Novel Drug Discovery
The role of pyrazole derivatives in novel drug discovery, particularly in the context of anti-inflammatory and anticancer properties, has been researched. Thangarasu et al. (2019) synthesized novel pyrazole derivatives and validated their drug efficacy through in silico, in vitro, and cytotoxicity studies. These compounds showed promising anti-inflammatory properties and COX-2 inhibition (Thangarasu et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)pyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8-2-4-9(5-3-8)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJPLZNMCJQWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365591 | |
| Record name | 1-(4-methylphenyl)pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3352-86-1 | |
| Record name | 1-(4-methylphenyl)pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














